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Compound of Interest

Compound Name: 4-Azaspiro[2.4]heptan-5-one

Cat. No.: B1278645 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties,

and synthesis of 4-Azaspiro[2.4]heptan-5-one. This spirocyclic lactam serves as a valuable

building block in medicinal chemistry, forming the core of various biologically active

compounds. This document consolidates available data to facilitate its application in research

and drug development.

Molecular Structure and Properties
4-Azaspiro[2.4]heptan-5-one is a bicyclic organic compound featuring a cyclopropane ring

spiro-fused to a pyrrolidinone ring. The fusion at the carbon atom adjacent to the carbonyl

group and the nitrogen atom imparts significant conformational rigidity to the molecule.

Chemical and Physical Properties
A summary of the key chemical and physical properties of 4-Azaspiro[2.4]heptan-5-one is

presented in Table 1. This data is compiled from various chemical databases and supplier

information.
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Property Value Source(s)

Molecular Formula C₆H₉NO
--INVALID-LINK--[1], --

INVALID-LINK--[2]

Molecular Weight 111.14 g/mol
--INVALID-LINK--[1], --

INVALID-LINK--[3]

CAS Number 308266-51-5 --INVALID-LINK--[3]

Appearance Solid / Powder
--INVALID-LINK--[2], --

INVALID-LINK--[3]

InChI
InChI=1S/C6H9NO/c8-5-1-2-

6(7-5)3-4-6/h1-4H2,(H,7,8)

--INVALID-LINK--[4], --

INVALID-LINK--[3]

SMILES C1CC2(CC2)NC1=O --INVALID-LINK--[4]

Structural Visualization
The 2D and 3D structures of 4-Azaspiro[2.4]heptan-5-one are crucial for understanding its

steric and electronic properties.

Molecular structure of 4-Azaspiro[2.4]heptan-5-one.

Spectroscopic Data
Detailed experimental spectroscopic data for 4-Azaspiro[2.4]heptan-5-one is not readily

available in the public domain. However, predicted data and characteristic spectral features for

similar structures can provide valuable insights.

Mass Spectrometry
Predicted mass spectrometry data for various adducts of 4-Azaspiro[2.4]heptan-5-one is

available and summarized in Table 2.
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Adduct Predicted m/z

[M+H]⁺ 112.07569

[M+Na]⁺ 134.05763

[M-H]⁻ 110.06113

[M+NH₄]⁺ 129.10223

[M+K]⁺ 150.03157

[M]⁺ 111.06786

[M]⁻ 111.06896

Data sourced from PubChemLite and is

computationally predicted.[4]

NMR Spectroscopy
Experimental NMR data for 4-Azaspiro[2.4]heptan-5-one is not available. Predicted chemical

shifts based on its structure are provided in Table 3. These predictions are based on standard

chemical shift libraries and computational models.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)

C=O - ~175

CH₂ (pyrrolidinone) ~2.3 - 2.6 ~35

CH₂ (pyrrolidinone) ~3.2 - 3.5 ~45

CH₂ (cyclopropane) ~0.7 - 1.2 ~15

Spiro C - ~40

NH ~7.0 - 8.0 -

Note: These are estimated values and may differ from experimental results.
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Infrared (IR) Spectroscopy
An experimental IR spectrum for 4-Azaspiro[2.4]heptan-5-one is not publicly available.

However, the expected characteristic absorption bands based on its functional groups are

listed in Table 4.

Functional Group Bond
Characteristic Absorption
(cm⁻¹)

Amide N-H stretch 3200-3400 (broad)

Amide C=O stretch 1650-1690 (strong)

Alkane C-H stretch 2850-3000

Cyclopropane C-H stretch ~3050

Synthesis of 4-Azaspiro[2.4]heptan-5-one
A detailed experimental protocol for the direct synthesis of 4-Azaspiro[2.4]heptan-5-one is not

explicitly documented in readily accessible literature. However, a plausible synthetic route can

be devised based on established methods for the synthesis of related spirocyclic lactams and

pyrrolidinones. One such potential pathway involves the reaction of a donor-acceptor

cyclopropane with an amine.

Proposed Experimental Protocol
The following is a generalized, hypothetical protocol based on similar syntheses.[5][6]

Reaction: Ring-opening of a suitable cyclopropane precursor with ammonia followed by

intramolecular cyclization.

Materials:

Diethyl 1,1-cyclopropanedicarboxylate

Ammonia (in a suitable solvent, e.g., methanol)

Lewis acid catalyst (e.g., Sc(OTf)₃)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b1278645?utm_src=pdf-body
https://www.benchchem.com/product/b1278645?utm_src=pdf-body
https://www.benchchem.com/product/b1278645?utm_src=pdf-body
https://www.mdpi.com/1420-3049/25/23/5644
https://pubs.rsc.org/en/content/articlelanding/2022/ob/d2ob00854h
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1278645?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Anhydrous solvent (e.g., Dichloromethane)

Sodium hydride (NaH)

Procedure:

Ring Opening and Amidation: To a solution of diethyl 1,1-cyclopropanedicarboxylate in

anhydrous dichloromethane, add a Lewis acid catalyst.

Slowly introduce a solution of ammonia in methanol at room temperature and stir for 24-48

hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Upon completion, quench the reaction with a saturated aqueous solution of sodium

bicarbonate.

Extract the aqueous layer with dichloromethane.

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under

reduced pressure to yield the intermediate γ-amino ester.

Intramolecular Cyclization: Dissolve the crude γ-amino ester in anhydrous tetrahydrofuran

(THF).

Cool the solution to 0 °C and add sodium hydride portion-wise.

Allow the reaction to warm to room temperature and stir for 12-24 hours.

Monitor the reaction by TLC.

Carefully quench the reaction with water.

Extract the product with ethyl acetate.

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain 4-
Azaspiro[2.4]heptan-5-one.

Step 1: Ring Opening and Amidation Step 2: Intramolecular Cyclization

Diethyl 1,1-cyclopropanedicarboxylate

Reaction MixtureAmmonia in Methanol

Lewis Acid Catalyst in DCM

Quenching (NaHCO3) Extraction (DCM) Intermediate (γ-amino ester) Intermediate in THFProceed to next step

Cyclization Reaction

Sodium Hydride (NaH)

Quenching (H2O) Extraction (EtOAc) Purification 4-Azaspiro[2.4]heptan-5-one

Click to download full resolution via product page

Proposed synthesis workflow for 4-Azaspiro[2.4]heptan-5-one.

Biological Activity and Applications
While 4-Azaspiro[2.4]heptan-5-one itself is primarily a synthetic building block, its derivatives

have shown significant biological activities and are of interest in drug discovery.

Role in Drug Development
The rigid spirocyclic scaffold of 4-Azaspiro[2.4]heptan-5-one is utilized to create

conformationally constrained analogs of bioactive molecules. This can lead to improved binding

affinity, selectivity, and pharmacokinetic properties.

Hepatitis C Virus (HCV) NS5A Inhibitors: Derivatives of 5-azaspiro[2.4]heptane-6-carboxylic

acid, which can be synthesized from precursors related to 4-azaspiro[2.4]heptan-5-one, are

key intermediates in the synthesis of potent HCV NS5A inhibitors like ledipasvir.[5]

Orexin Receptor Antagonists: The 5-azaspiro[2.4]heptane core has been identified as a

novel scaffold for potent dual orexin 1 and orexin 2 receptor antagonists, which have

potential applications in the treatment of sleep disorders.
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Quinolone Antibacterial Agents: The (S)-7-amino-5-azaspiro[2.4]heptane moiety, a derivative

of this core structure, is a component of certain quinolone antibacterial agents.[7]

Protein Tyrosine Kinase (PTK) Inhibitors: Certain complex derivatives incorporating the 5-

azaspiro[2.4]heptan-7-ol structure have been investigated as inhibitors of various protein

tyrosine kinases, which are targets in cancer therapy.[8]

Signaling Pathways
The direct interaction of 4-Azaspiro[2.4]heptan-5-one with specific signaling pathways has not

been reported. The biological effects observed are associated with more complex molecules

that incorporate this spirocyclic core. The signaling pathways targeted depend on the specific

substituents and overall structure of the derivative.

Potential Biological Targets

4-Azaspiro[2.4]heptan-5-one
(Core Scaffold)

Chemical Modification
(e.g., Substitution, Derivatization)

Biologically Active Derivatives

HCV NS5A

 Inhibition

Orexin Receptors

 Antagonism

Bacterial Enzymes

 Inhibition

Protein Tyrosine Kinases

 Inhibition

Click to download full resolution via product page

Logical relationship of the core scaffold to its biologically active derivatives.

Conclusion
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4-Azaspiro[2.4]heptan-5-one is a structurally significant molecule with considerable potential

in medicinal chemistry. While comprehensive experimental data on the core molecule is limited,

its utility as a scaffold for the development of potent and selective therapeutic agents is well-

established. This guide provides a foundational understanding of its properties and synthesis to

aid researchers in its application for the design and discovery of novel pharmaceuticals. Further

experimental characterization of this core molecule would be beneficial to the scientific

community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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